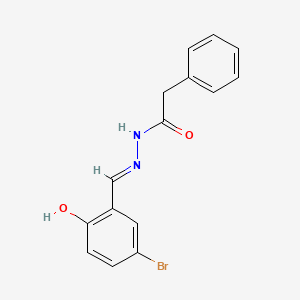
N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide, also known as BHAP, is a chemical compound that has garnered attention in the field of scientific research due to its potential applications in medicine and biotechnology. BHAP is a hydrazone derivative that has been synthesized through various methods and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide is not fully understood, but it is thought to exert its effects through the inhibition of various enzymes and signaling pathways. N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide has also been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which play a role in cell proliferation and differentiation.
Biochemical and Physiological Effects
N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide has been shown to possess various biochemical and physiological effects that make it a promising candidate for drug development. N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide has been shown to possess anti-inflammatory effects, reducing the production of inflammatory cytokines and prostaglandins. N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide has also been shown to possess antioxidant effects, reducing oxidative stress and protecting against cellular damage. Additionally, N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide has been shown to possess anticancer effects, inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide has several advantages for lab experiments, including its ease of synthesis and its versatility in various applications. N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide is also stable and can be stored for long periods without degradation. However, N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide also has some limitations, including its potential toxicity and its limited solubility in water, which can affect its bioavailability.
Orientations Futures
There are several future directions for the study of N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide. One potential direction is the development of N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Another direction is the development of N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide-based biosensors for the detection of various analytes. Additionally, further studies are needed to fully understand the mechanism of action of N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide and to optimize its synthesis and bioavailability.
Méthodes De Synthèse
N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide can be synthesized through the reaction of 5-bromo-2-hydroxybenzaldehyde and 2-phenylacetohydrazide in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, forming N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide as the final product. The synthesis of N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide has been optimized through various methods, including microwave-assisted synthesis and solvent-free synthesis, to improve yield and purity.
Applications De Recherche Scientifique
N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide has been studied extensively for its potential applications in medicine and biotechnology. N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development. N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide has also been studied for its potential application as a biosensor and as a fluorescent probe for detecting various analytes.
Propriétés
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c16-13-6-7-14(19)12(9-13)10-17-18-15(20)8-11-4-2-1-3-5-11/h1-7,9-10,19H,8H2,(H,18,20)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXCLEWUWFSPNX-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(dimethylamino)-7-[2-(1H-imidazol-2-yl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6128597.png)
![6-chloro-3-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B6128598.png)
![2-[(1-allyl-5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide](/img/structure/B6128603.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2,4,6-trifluorophenyl)acetamide](/img/structure/B6128615.png)
![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)heptanamide](/img/structure/B6128627.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B6128628.png)
![N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B6128634.png)
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B6128638.png)
![ethyl 5,7-dimethyl-2-{[(4-methylphenyl)amino]carbonyl}pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6128645.png)
![methyl 3-[1-(4-chlorophenyl)-4a-hydroxyoctahydro-2(1H)-isoquinolinyl]propanoate](/img/structure/B6128651.png)
![7-(cyclohexylmethyl)-2-(2-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6128665.png)
![2-{[2-(1-naphthylamino)-2-oxoethyl]thio}ethyl 1-benzofuran-2-carboxylate](/img/structure/B6128673.png)
![N-(1-{[2-(1H-indol-3-ylmethylene)hydrazino]carbonyl}-3-methyl-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B6128680.png)
![methyl 6-[1-(4-chlorophenyl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B6128682.png)